trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid: is a synthetic organic compound that features a tetrahydropyran ring substituted with a Boc-protected amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced via a nucleophilic substitution reaction using a Boc-protected amine and an appropriate leaving group on the tetrahydropyran ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alcohol group or by using a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups replacing the Boc-protected amino group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a precursor to biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
- Evaluated for its pharmacological properties and therapeutic potential.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its functional groups. These interactions can lead to changes in the activity or function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
- trans-4-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
- cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
- trans-5-(Boc-amino)-tetrahydro-furan-2-carboxylic acid
Comparison:
- trans-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is unique due to its specific stereochemistry and ring structure, which can influence its reactivity and interactions with other molecules.
- The presence of the Boc-protected amino group and the carboxylic acid group provides versatility in chemical modifications and applications.
- Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, which can be advantageous in certain applications.
Properties
IUPAC Name |
(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](OC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.